1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
This compound features a 5-oxopyrrolidin core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a methyl-linked urea moiety bearing a thiophen-2-yl substituent. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-14-5-3-12(4-6-14)10-21-11-13(8-16(21)22)9-19-17(23)20-15-2-1-7-24-15/h1-7,13H,8-11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSFVVTEBSKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidinone ring, a urea functional group, and aromatic substituents, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.4 g/mol. The presence of the 4-fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2 |
| Molecular Weight | 355.4 g/mol |
| Functional Groups | Urea, Pyrrolidinone |
| Lipophilicity | High |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, which could lead to therapeutic effects in conditions such as insomnia and depression. The mechanism likely involves binding to active sites on enzymes, altering their catalytic activity, and subsequently affecting downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can exhibit cytostatic effects against various cancer cell lines. For instance, similar urea derivatives have demonstrated GI50 values indicating significant growth inhibition in human cancer cell lines (e.g., HCT-116) .
- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could lead to applications in psychiatric conditions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar urea derivatives to understand their biological profiles better:
Study Overview
A study conducted on various urea derivatives assessed their anticancer properties against the NCI-60 human cancer cell lines. The results indicated that certain derivatives displayed promising cytotoxicity levels significantly higher than standard chemotherapeutics like doxorubicin and cisplatin .
Table of Cytostatic Activity
The following table summarizes the GI50 values for selected urea derivatives against specific cancer cell lines:
| Compound | HCT-116 (μM) | A549 (μM) | MCF7 (μM) |
|---|---|---|---|
| Urea Derivative 11b | 0.44 | 0.60 | 0.75 |
| Urea Derivative 11c | 0.23 | 0.35 | 0.50 |
| Urea Derivative 11f | 0.35 | 0.45 | 0.65 |
Comparison with Similar Compounds
Structural and Molecular Features
The following table compares the target compound with four analogs from diverse chemical classes:
*Calculated based on structural analysis.
†Inferred from molecular weight.
Key Observations
Core Structure: The target’s 5-oxopyrrolidin core (shared with ) offers conformational flexibility compared to the rigid oxazolidinone () or aromatic thiazole () scaffolds. This flexibility may influence binding kinetics in biological targets . The triazol core in introduces nitrogen-rich heteroaromaticity, often associated with antimicrobial or antiviral activity .
Substituent Effects: The 4-fluorobenzyl group in the target compound contrasts with the 4-ethoxyphenyl group in . Fluorine’s electronegativity enhances membrane permeability, whereas ethoxy groups may increase metabolic susceptibility .
In contrast, the methylene spacer in analogs allows greater conformational variability .
Research Implications
- Pharmacokinetics : The target’s lower molecular weight (~350 vs. 373.5–384.5 in analogs) suggests improved compliance with drug-likeness criteria (e.g., Lipinski’s Rule of Five) .
- Target Selectivity : The absence of a methylene spacer in the urea moiety may reduce off-target interactions compared to –11, though experimental validation is required.
- Synthetic Feasibility: The pyrrolidinone core (target and ) is synthetically accessible via cyclization reactions, whereas oxazolidinones () often require stereoselective methods .
Q & A
Q. What in silico tools predict toxicity and off-target effects early in development?
- Methodology :
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, CYP inhibition, and Ames mutagenicity.
- Pathway analysis : Map targets via KEGG or Reactome to identify unintended signaling modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
